molecular formula C11H18ClNO2 B2551733 (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride CAS No. 2361637-89-8

(5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride

Cat. No.: B2551733
CAS No.: 2361637-89-8
M. Wt: 231.72
InChI Key: ANINKXFJZKENRL-UHFFFAOYSA-N
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Description

(5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride is a chemical compound with the CAS number 2361637-89-8 It is a derivative of furan and oxolane, which are heterocyclic organic compounds

Scientific Research Applications

(5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Safety and Hazards

The compound has a GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

The synthesis of (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride involves several steps. Typically, the synthetic route includes the formation of the furan and oxolane rings, followed by their functionalization and subsequent coupling to form the desired compound. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

(5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

    Hydrolysis: Hydrolysis reactions involve the breaking of chemical bonds through the addition of water, often resulting in the formation of alcohols and acids.

Mechanism of Action

The mechanism of action of (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

(5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

(5-methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8-4-5-9(14-8)10(12)11(2)6-3-7-13-11;/h4-5,10H,3,6-7,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANINKXFJZKENRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2(CCCO2)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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